molecular formula C13H16O3 B6241334 tert-butyl 3-formyl-4-methylbenzoate CAS No. 859212-97-8

tert-butyl 3-formyl-4-methylbenzoate

Cat. No.: B6241334
CAS No.: 859212-97-8
M. Wt: 220.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-formyl-4-methylbenzoate is a benzoic acid derivative featuring a tert-butyl ester group, a formyl substituent at the para-position (C-3), and a methyl group at the meta-position (C-4). This compound is structurally significant in organic synthesis, particularly as an intermediate in pharmaceutical and agrochemical applications. Its tert-butyl ester moiety enhances steric protection of the carbonyl group, improving stability during synthetic transformations . The formyl group enables further functionalization, such as condensation reactions, while the methyl substituent modulates electronic and steric properties. Structural elucidation of such compounds typically relies on nuclear magnetic resonance (NMR) spectroscopy and ultraviolet (UV) analysis, as demonstrated in studies of analogous benzoate derivatives .

Properties

CAS No.

859212-97-8

Molecular Formula

C13H16O3

Molecular Weight

220.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-formyl-4-methylbenzoate typically involves the esterification of 3-formyl-4-methylbenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to drive the esterification to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-formyl-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with a mixture of nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 3-carboxy-4-methylbenzoic acid.

    Reduction: 3-hydroxymethyl-4-methylbenzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: tert-Butyl 3-formyl-4-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and fine chemicals.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its structural features allow for the exploration of new pharmacophores and the development of bioactive molecules.

Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals and materials. It can be incorporated into polymers, resins, and coatings to impart specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-formyl-4-methylbenzoate in chemical reactions involves the reactivity of its functional groups. The formyl group can act as an electrophile in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. The methyl group on the benzene ring can influence the compound’s reactivity in electrophilic aromatic substitution reactions by donating electron density through hyperconjugation and inductive effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 3-Fluoro-4-Formylbenzoate (CAS: 866625-12-9)

  • Substituents : Fluorine at C-3, formyl at C-4.
  • Key Differences: The electron-withdrawing fluorine atom at C-3 increases the electrophilicity of the adjacent formyl group compared to the methyl substituent in tert-butyl 3-formyl-4-methylbenzoate. This enhances reactivity in nucleophilic additions or cross-coupling reactions . Fluorine’s electronegativity may reduce solubility in nonpolar solvents relative to the methyl-substituted analog.
  • Applications : Fluorinated aromatic compounds are pivotal in medicinal chemistry due to improved metabolic stability and binding affinity .

tert-Butyl 4-Formylbenzoate

  • Key Differences :
    • The absence of a methyl group at C-4 reduces steric hindrance, facilitating reactions at the formyl group (e.g., Grignard additions).
    • The unsubstituted C-3 position allows for regioselective modifications, unlike the methyl-blocked C-4 in this compound .
  • Applications : Widely used as a precursor for metal-organic frameworks (MOFs) and polymer ligands due to its accessible aldehyde functionality .

Data Table: Structural and Functional Comparison

Compound Name Substituents Molecular Formula* Key Properties Applications
This compound C-3: Formyl; C-4: Methyl C₁₃H₁₆O₃ Enhanced steric protection, moderate lipophilicity Pharmaceutical intermediates, agrochemicals
tert-Butyl 3-fluoro-4-formylbenzoate C-3: Fluoro; C-4: Formyl C₁₂H₁₃FO₃ High electrophilicity, metabolic stability Medicinal chemistry, fluorinated APIs
tert-Butyl 4-formylbenzoate C-4: Formyl C₁₂H₁₄O₃ Low steric hindrance, high reactivity MOFs, polymer synthesis

*Molecular formulas inferred from IUPAC nomenclature rules.

Research Findings and Mechanistic Insights

  • Spectroscopic Differentiation :

    • In NMR, the methyl group in this compound would exhibit a singlet near δ 2.4 ppm (¹H) and δ 20–25 ppm (¹³C), distinct from the fluorine-coupled splitting observed in its fluoro analog .
    • UV spectra would show bathochromic shifts for the formyl group in fluorinated derivatives due to increased conjugation with the electron-withdrawing fluorine .
  • Reactivity and Stability :

    • The methyl group in this compound provides steric shielding, reducing unwanted side reactions at C-4. In contrast, tert-butyl 4-formylbenzoate’s unhindered structure allows faster aldehyde derivatization .
    • Fluorine’s inductive effect in tert-butyl 3-fluoro-4-formylbenzoate stabilizes transition states in Suzuki-Miyaura couplings, a trait exploited in catalytic synthesis .
  • Toxicological Considerations: Methyl-substituted benzoates generally exhibit lower toxicity compared to halogenated analogs, as noted in studies of structurally related compounds in toxicology databases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.